3-Bromofuran-2-carboxylic acid
Overview
Description
3-Bromofuran-2-carboxylic acid is a compound with the molecular weight of 190.98 . It is a solid substance stored in dry conditions at 2-8°C . The IUPAC name for this compound is 3-bromo-2-furoic acid .
Synthesis Analysis
The synthesis of 3-Bromofuran-2-carboxylic acid involves the reaction of 3-bromofuran-2-carbaldehyde with 2-methyl-2-butene in tert-butanol . A solution of 80% sodium chlorite and sodium dihydrogen phosphate in water is added dropwise at room temperature, and the mixture is stirred overnight .Molecular Structure Analysis
The molecular structure of 3-Bromofuran-2-carboxylic acid consists of a furan ring which bears a carboxylic acid group . The InChI code for this compound is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Physical And Chemical Properties Analysis
3-Bromofuran-2-carboxylic acid is a solid substance stored in dry conditions at 2-8°C . It has a molecular weight of 190.98 . The compound’s InChI code is 1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H, (H,7,8) .Scientific Research Applications
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Chemical Synthesis
- Application : 3-Bromofuran-2-carboxylic acid is used as a reagent in chemical synthesis .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid as a reagent would result in the formation of a new compound .
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Preparation of 2-substituted 3-furfurals
- Application : 3-Bromofuran is used in the preparation of 2-substituted 3-furfurals .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran in the preparation of 2-substituted 3-furfurals would result in the formation of a new compound .
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Synthesis of 5,6-dehydronorcantharidins
- Application : 3-Bromofuran is also used in the synthesis of 5,6-dehydronorcantharidins .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran in the synthesis of 5,6-dehydronorcantharidins would result in the formation of a new compound .
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Furan Platform Chemicals
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). 3-Bromofuran-2-carboxylic acid could potentially be used in the manufacture and uses of these FPCs .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the manufacture and uses of FPCs would result in the formation of a new compound .
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Synthesis of Furanyl Cyclobutenediones
- Application : 3-Bromofuran-2-carboxylic acid could potentially be used in the synthesis of furanyl cyclobutenediones, which are potent G-protein coupled receptor antagonists .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the synthesis of furanyl cyclobutenediones would result in the formation of a new compound .
- Synthesis of Chiral Furans
- Application : 3-Bromofuran-2-carboxylic acid could potentially be used in the synthesis of chiral furans .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, it would be used in a reaction with other reagents under controlled conditions of temperature and pressure .
- Results : The outcomes of these reactions would depend on the specific reaction being performed. In general, the use of 3-Bromofuran-2-carboxylic acid in the synthesis of chiral furans would result in the formation of a new compound .
Safety And Hazards
The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
3-bromofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBGSJZFBUOJNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromofuran-2-carboxylic acid |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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